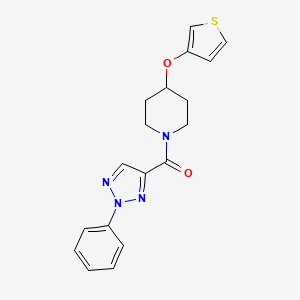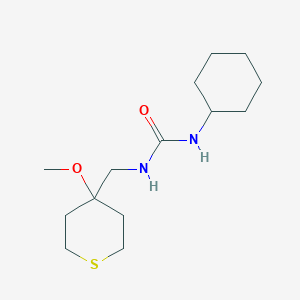
1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(thiophen-3-yloxy)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(thiophen-3-yloxy)piperidine is a complex organic compound that features a triazole ring, a phenyl group, a thiophene ring, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(thiophen-3-yloxy)piperidine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via a Mannich reaction.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a Stille coupling reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions: 1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(thiophen-3-yloxy)piperidine can undergo various types of reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nitrating agents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(thiophen-3-yloxy)piperidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Materials Science: It can be used in the synthesis of novel polymers and materials with unique electronic properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(thiophen-3-yloxy)piperidine depends on its specific application:
Medicinal Chemistry: It may interact with various molecular targets such as enzymes, receptors, and ion channels. The triazole ring can act as a bioisostere for amides, enhancing the compound’s binding affinity and selectivity.
Materials Science: The electronic properties of the thiophene ring can contribute to the compound’s conductivity and stability in polymer matrices.
類似化合物との比較
1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(thiophen-3-yloxy)piperidine can be compared with other similar compounds:
1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(furan-3-yloxy)piperidine: This compound has a furan ring instead of a thiophene ring, which can affect its electronic properties and reactivity.
1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(pyridin-3-yloxy)piperidine: This compound has a pyridine ring instead of a thiophene ring, which can influence its binding affinity and selectivity in medicinal applications.
特性
IUPAC Name |
(2-phenyltriazol-4-yl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-18(17-12-19-22(20-17)14-4-2-1-3-5-14)21-9-6-15(7-10-21)24-16-8-11-25-13-16/h1-5,8,11-13,15H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYQCWOOGQOUHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide](/img/structure/B2541258.png)
![7-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2541260.png)

![2-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B2541263.png)

![(Z)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2541265.png)

![2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B2541267.png)
![Oxiran-2-yl-[4-(2-propan-2-ylpyrimidin-4-yl)piperidin-1-yl]methanone](/img/structure/B2541269.png)
![N-(3-chlorophenyl)-5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2541273.png)

![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2541277.png)


